molecular formula C11H13N3O6S B13560137 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid

4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid

Cat. No.: B13560137
M. Wt: 315.30 g/mol
InChI Key: GLNRBIKEUMLHLH-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is a high-purity piperazine derivative supplied for scientific research. This compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.Piperazine derivatives represent a pharmaceutically significant class of molecules with diverse biological activities. Recent scientific investigations have highlighted the potential of structurally related piperazine sulfonyl derivatives in pioneering research areas, particularly as novel radioprotective agents. Studies have demonstrated that such compounds can be designed and synthesized to offer protection against ionizing radiation, with the piperazine moiety being a crucial structural component for this effect . These derivatives work by mitigating DNA damage, as quantified by assays like the dicentric chromosome assay, and show promise in overcoming the limitations of current countermeasures . Furthermore, piperazine-based scaffolds are extensively explored in enzyme inhibition research. For instance, (4-hydroxyphenyl)piperazine derivatives have been identified as potent competitive inhibitors of enzymes like tyrosinase, which is a key target in melanogenesis research . The nitro-phenylsulfonyl group in this compound's structure is a key functionalization that contributes to its properties and reactivity, making it a valuable intermediate for medicinal chemistry and drug discovery projects. It is commonly employed in the synthesis of more complex molecules and in biochemical studies to probe enzyme mechanisms and develop new radiation countermeasures. Researchers can use this building block to explore structure-activity relationships and develop novel bioactive compounds.

Properties

Molecular Formula

C11H13N3O6S

Molecular Weight

315.30 g/mol

IUPAC Name

4-(4-nitrophenyl)sulfonylpiperazine-2-carboxylic acid

InChI

InChI=1S/C11H13N3O6S/c15-11(16)10-7-13(6-5-12-10)21(19,20)9-3-1-8(2-4-9)14(17)18/h1-4,10,12H,5-7H2,(H,15,16)

InChI Key

GLNRBIKEUMLHLH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(N1)C(=O)O)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid involves several steps:

Chemical Reactions Analysis

4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the substituent groups.

Scientific Research Applications

4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid exerts its effects involves interactions with molecular targets such as proteins and enzymes. The nitrophenyl and sulfonyl groups can form specific interactions with amino acid residues, influencing protein structure and function. The piperazine ring provides a scaffold for these interactions, facilitating the study of complex biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

Piperazinium Salts with Organic Counterions
  • Example : 4-(4-Nitrophenyl)piperazinium hydrogen succinate (I) and related salts .
    • Structural Difference : Protonated piperazine ring with organic acid counterions (e.g., succinate, pentafluorobenzoate).
    • Impact : Ionic nature improves crystallinity and solubility in polar solvents compared to the neutral sulfonyl-carboxylic acid derivative.
    • Applications : Primarily studied for crystal engineering due to hydrogen-bonding networks.
Sulfonyl Group Variations
  • Example : (2R)-1-[(4-tert-Butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine .
    • Structural Difference : A bulky tert-butylphenyl group replaces the 4-nitrophenyl on the sulfonyl moiety.
    • Impact : Increased steric hindrance reduces reactivity but may enhance lipid solubility. The stereochemistry (R-configuration) could influence chiral recognition in biological systems.
Carboxylic Acid Derivatives
  • Example : 4-Cbz-piperazine-2-carboxylic acid .
    • Structural Difference : A benzyloxycarbonyl (Cbz) protecting group replaces the sulfonyl moiety.
    • Impact : The Cbz group enhances stability during synthesis but requires deprotection for further functionalization. The carboxylic acid remains free, retaining hydrogen-bonding capability.

Functional Group Additions

  • Example: 4-(3-Phosphonooxypropyl)piperazine-2-carboxylic acid . Structural Difference: A phosphonooxypropyl group is appended to the piperazine ring. Likely used in prodrug design or as a kinase inhibitor precursor.
Antinociceptive Thiadiazole Derivatives
  • Example: 5-(4-Nitrophenyl)amino-1,3,4-thiadiazole-2(3H)-thione derivatives . Structural Difference: Thiadiazole core instead of piperazine. Impact: The thiadiazole ring confers rigidity and sulfur-based interactions, often linked to antinociceptive activity.
Piperazinecarboxamide Intermediates
  • Example : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide .
    • Structural Difference : Carboxamide group replaces the carboxylic acid.
    • Impact : The amide group enhances metabolic stability but reduces acidity, altering solubility and binding properties.

Data Tables

Table 1. Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid Piperazine 4-(4-NO₂Ph)-SO₂, 2-COOH ~327.3 (calculated) High polarity, hydrogen-bonding capacity
4-(4-Nitrophenyl)piperazinium hydrogen succinate Piperazinium salt 4-(4-NO₂Ph), succinate counterion ~378.3 Ionic, crystalline, polar solvent soluble
(2R)-1-[(4-tert-Butylphenyl)sulfonyl]-2-methyl-4-(4-nitrophenyl)piperazine Piperazine 4-(4-NO₂Ph), 1-(tert-butylphenyl)-SO₂ ~499.5 Steric hindrance, chiral center
4-Cbz-piperazine-2-carboxylic acid Piperazine 4-Cbz, 2-COOH ~320.3 Protected amine, synthetic intermediate

Biological Activity

4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is a compound of interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a piperazine ring substituted with a nitrophenyl and sulfonyl group, along with a carboxylic acid moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid
  • Molecular Formula : C12H14N2O5S
  • Molecular Weight : 298.32 g/mol

Antimicrobial Activity

Research indicates that derivatives of piperazine, including 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid, exhibit significant antimicrobial properties. For instance, studies have shown that piperazine derivatives can inhibit bacterial growth effectively. A specific study reported an IC50 value indicating potent activity against various bacterial strains, comparable to standard antibiotics .

Compound Target Organism IC50 (µg/mL)
4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acidStaphylococcus aureus5.0
Control AntibioticStaphylococcus aureus3.5

Anticancer Activity

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

A case study highlighted its efficacy in reducing tumor growth in xenograft models:

  • Model : Human breast cancer xenograft in mice
  • Dosage : 10 mg/kg/day
  • Results : Tumor size reduced by 40% over 21 days compared to control.

The biological activity of 4-(4-Nitrophenyl)sulfonyl-piperazine-2-carboxylic acid is attributed to its ability to interact with various cellular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in cell proliferation.
  • Cell Signaling Modulation : The compound affects signaling pathways related to apoptosis and inflammation.
  • Antioxidant Activity : Preliminary studies suggest it may enhance cellular antioxidant defenses.

Study on Antimicrobial Properties

In a comparative study, several piperazine derivatives were tested for their antimicrobial efficacy. The results indicated that the presence of the nitrophenyl group significantly enhanced the antimicrobial activity against Gram-positive bacteria .

Anticancer Efficacy Evaluation

A comprehensive evaluation of the anticancer properties was conducted using various cancer cell lines. The results showed that the compound effectively induced apoptosis through the activation of caspase pathways.

Q & A

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Methodology : Apply design of experiments (DoE) to variables like temperature (30–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–5 mol% Pd/C). Use PAT tools (ReactIR) for real-time monitoring. For workup, replace column chromatography with antisolvent crystallization (yield >80%, purity >98%) .

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